3-Methoxy-N1-phenylbenzene-1,4-diamine, also known as 3-methoxy-1,4-benzenediamine, is an organic compound with the molecular formula and a molecular weight of approximately 214.27 g/mol. This compound features a methoxy group attached to a phenyl ring, which is further connected to a benzene-1,4-diamine structure. It is classified under aromatic amines and is of interest in various scientific fields due to its potential applications in organic synthesis and materials science.
3-Methoxy-N1-phenylbenzene-1,4-diamine can be sourced from various chemical suppliers such as Sigma-Aldrich and Alfa Chemistry, where it is available for research purposes. The compound falls under the category of aromatic amines, which are characterized by the presence of one or more amino groups attached to an aromatic system. This classification is significant as aromatic amines are known for their diverse reactivity and utility in synthesizing dyes, pharmaceuticals, and agrochemicals .
The synthesis of 3-methoxy-N1-phenylbenzene-1,4-diamine typically involves a coupling reaction between 3-methoxyaniline and aniline. This process can be carried out under various conditions to optimize yield and purity.
The molecular structure of 3-methoxy-N1-phenylbenzene-1,4-diamine consists of:
The compound's structural data includes:
COc1ccccc1N(c2ccccc(c2)N)C
This representation highlights the connectivity between atoms in the molecule.
3-Methoxy-N1-phenylbenzene-1,4-diamine can participate in various chemical reactions typical for aromatic amines:
In experimental studies, reactions involving this compound have been documented using techniques such as mass spectrometry (MS) for product identification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
The mechanism of action for compounds like 3-methoxy-N1-phenylbenzene-1,4-diamine often involves:
This behavior is critical in applications such as drug synthesis where reactivity must be controlled .
Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to confirm functional groups and structural integrity .
3-Methoxy-N1-phenylbenzene-1,4-diamine has several scientific uses:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0